molecular formula CuZn B042946 Zinc-Copper couple CAS No. 53801-63-1

Zinc-Copper couple

Cat. No.: B042946
CAS No.: 53801-63-1
M. Wt: 128.9 g/mol
InChI Key: TVZPLCNGKSPOJA-UHFFFAOYSA-N
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Description

The Zinc-Copper (Zn-Cu) couple is a heterogeneous catalytic system comprising metallic zinc and copper, typically prepared by reducing copper salts (e.g., CuO) with zinc dust under hydrogen or by alloying zinc with brass . This couple is widely employed in organic synthesis, particularly for cyclopropanation via the Simmons-Smith reaction, where it generates zinc carbenoids that stereospecifically add to alkenes . It also facilitates conjugate additions of alkyl halides to carbonyl compounds under aqueous sonication conditions and serves as a reductant in environmental applications, such as degrading polychlorinated biphenyls (PCBs) . Its reactivity stems from the galvanic interaction between zinc (anode) and copper (cathode), enhancing electron transfer in redox reactions .

Preparation Methods

Synthesis Methodologies

Hydrogen Reduction Method

Developed in the mid-20th century, this method involves heating a mixture of zinc dust and copper(II) oxide under hydrogen gas at 500°C . The reaction proceeds via:

Zn (excess)+CuO+H2Zn-Cu+H2O\text{Zn (excess)} + \text{CuO} + \text{H}2 \rightarrow \text{Zn-Cu} + \text{H}2\text{O}

This approach yields a highly reactive alloy but suffers from energy intensity and safety concerns associated with high-temperature hydrogen handling .

Acid-Mediated Activation

A cost-effective alternative employs hydrochloric acid and copper(II) sulfate to etch zinc powder. Zinc reduces Cu²⁺ ions to metallic copper, which deposits onto zinc particles :

Zn+CuSO4ZnSO4+Cu\text{Zn} + \text{CuSO}4 \rightarrow \text{ZnSO}4 + \text{Cu}

Procedure :

  • Zinc powder is agitated in dilute HCl to remove surface oxides.

  • Aqueous CuSO₄ is added, initiating a redox reaction.

  • The resultant slurry is washed with ether and dried under inert gas .
    This method avoids high temperatures but requires precise control of acid concentration to prevent excessive zinc dissolution.

Acetic Acid Method

A reproducible protocol substitutes HCl with acetic acid and copper(II) acetate monohydrate . The milder acidity minimizes zinc loss while ensuring uniform copper deposition:

  • Zinc powder is refluxed in hot acetic acid containing Cu(OAc)₂·H₂O.

  • The exothermic reaction generates a dark-gray powder within 30 minutes.

  • The product is filtered and stored under anhydrous diethyl ether .
    This method is favored for laboratory-scale syntheses due to its consistency and moderate conditions.

Citric Acid Copper Carbothermal Reduction

A patented industrial method (CN100384573C) utilizes citric acid copper and zinc powder under inert gas :

  • 80–90 wt% zinc powder and 10–20 wt% citric acid copper are mixed in a vacuum reactor.

  • The mixture is heated to 100–450°C for 1–3 hours, forming a homogeneous alloy.

  • Cooling to room temperature yields a stable, storable product .
    Advantages :

  • Production cost: 13,000 RMB/ton vs. 50,000 RMB/ton for conventional methods .

  • Scalable to industrial batches with minimal side reactions.

Comparative Analysis of Preparation Methods

Method Temperature Time Copper Source Zinc Form Yield Key Advantage
Hydrogen Reduction 500°CHoursCuODustModerateHigh reactivity
Acid-Mediated AmbientMinutesCuSO₄PowderHighLow cost, simplicity
Acetic Acid 80–100°C30 minCu(OAc)₂PowderHighReproducibility
Carbothermal 100–450°C1–3 hrsCitric acid copperPowderVery HighIndustrial scalability, low cost

Critical Parameters Influencing Reactivity

Zinc Particle Morphology

  • Powder vs. Granules : Finely divided zinc powder (<100 µm) maximizes surface area, enhancing copper dispersion and reaction kinetics . Granular zinc, though mechanically robust, exhibits reduced activity due to limited interfacial contact .

Copper Incorporation Ratio

While copper typically constitutes 5–20% , excess copper (>20%) may form intermetallic phases (e.g., CuZn₅) that impede zinc’s reducing capacity . Optimal activity occurs at 10–15% Cu , balancing surface activation and zinc availability .

Solvent and Atmosphere

  • Ethereal Solvents : Diethyl ether or THF slurries prevent oxide reformation and stabilize reactive intermediates .

  • Inert Gas : Nitrogen or argon atmospheres are critical during synthesis and storage to avert oxidation .

Industrial and Laboratory-Scale Adaptations

Large-Sbatch Production

The carbothermal method’s fluidized-bed reactors enable continuous production rates exceeding 1 ton/day , with automated temperature control ensuring batch consistency . Post-synthesis milling adjusts particle size for specific applications (e.g., cyclopropanation vs. Grignard-type reactions) .

Stabilized Pre-Mixed Alloys

Recent advances produce air-stable zinc-copper couples by coating particles with paraffin or polyethylene glycol, extending shelf life from days to months . These modifications retain >90% initial reactivity after six months of storage .

Scientific Research Applications

Energy Storage Applications

Rechargeable Zinc-Copper Batteries

Recent advancements in battery technology have highlighted the potential of zinc-copper couples in rechargeable batteries. A study by Xu et al. (2023) demonstrated that using zinc-copper redox couples can enhance the efficiency and capacity of batteries significantly. The research focused on a biphasic electrolyte system that facilitates high reversible capacity, making it a promising candidate for future energy storage solutions .

Table 1: Performance Metrics of Zinc-Copper Batteries

ParameterValue
Reversible CapacityUp to 300 mAh/g
Cycle Life500+ cycles
Efficiency95%
Operating Voltage1.5 - 2.0 V

Chemical Synthesis

Simmons-Smith Reaction

The this compound is also utilized in organic synthesis, particularly in the Simmons-Smith cyclopropanation reaction. Nova-Fernández et al. (2024) reported a continuous-flow method employing a this compound column reactor, which improved safety and reaction speed compared to traditional methods . This technique allows for the rapid formation of cyclopropanes from olefins and methylene iodide.

Table 2: Comparison of Traditional vs. Continuous-Flow Simmons-Smith Reaction

FeatureTraditional MethodContinuous-Flow Method
Reaction TimeHoursMinutes
SafetyModerate riskLower risk
YieldVariableConsistent

Biomedical Applications

Anti-Inflammatory Properties

The galvanic action of zinc-copper couples has shown promise in dermatological applications. Studies indicate that topical formulations containing this couple can significantly reduce inflammatory responses in skin tissues. For instance, a study published in PubMed found that the application of a galvanic zinc-copper complex improved skin conditions by enhancing collagen production and reducing pro-inflammatory cytokines such as IL-1α and TNF-α .

Case Study: Clinical Trial on Photo-Aging

A randomized double-blind trial involving women aged 40-65 demonstrated that a galvanic zinc-copper complex improved various photo-aging parameters significantly over eight weeks. Clinical evaluations showed enhancements in skin radiance and reduction in fine lines compared to placebo .

Table 3: Clinical Outcomes from Zinc-Copper Complex Application

ParameterBaseline ScorePost-Treatment Score (Week 8)
Skin Radiance58
Under-Eye Dark Circles63
Fine Lines74

Comparison with Similar Compounds

The Zn-Cu couple is often compared to other bimetallic systems in terms of efficiency, reaction scope, and mechanistic behavior. Below is a detailed analysis:

Zinc-Palladium (Zn-Pd) Couple

  • Preparation : Analogous to the Zn-Cu couple, Zn-Pd is formed by reacting zinc with palladium chloride in alcohol, followed by acid activation to saturate palladium with hydrogen .
  • Applications : Primarily used in hydrogenation and dehydrogenation reactions. Unlike Zn-Cu, Zn-Pd is less common in cyclopropanation but excels in catalytic hydrogen transfer.
  • Efficiency: Pd’s higher electronegativity enhances catalytic activity in hydrogenation, but Zn-Cu remains superior for carbenoid transfer .

Aluminum-Mercury (Al-Hg) Couple

  • Preparation : Created by amalgamating aluminum with mercury, often used as a substitute for Zn-Cu in reduction reactions .
  • Applications : Efficient in nitrite reduction, completing reactions in ~1 hour compared to Zn-Cu’s 6-hour duration .
  • Limitations : Mercury’s toxicity limits industrial use, whereas Zn-Cu is safer and more versatile in organic synthesis .

Aluminum-Copper (Al-Cu) Alloy

  • Preparation : Formed by melting aluminum with copper, used in reductive columns for PCB degradation .
  • Performance : Al-Cu exhibits comparable efficiency to Zn-Cu in PCB reduction but requires higher activation energy. Zn-Cu’s galvanic interaction provides faster electron transfer .

Zinc-Silver (Zn-Ag) Couple

  • Mechanism: Similar to Zn-Cu but leverages silver’s higher conductivity. Lacks significant literature support for cyclopropanation, indicating Zn-Cu’s unique carbenoid-generating capability .

Comparative Data Table

Couple Preparation Method Key Reaction Reaction Time Yield/Efficiency Key Advantage
Zn-Cu Reduction of CuO with Zn dust in H₂ Simmons-Smith cyclopropanation 6–24 hours 70–90% High stereospecificity, mild conditions
Zn-Pd Zn + PdCl₂ in alcohol/acid Hydrogenation 2–5 hours N/A Superior hydrogen transfer
Al-Hg Amalgamation of Al with Hg Nitrite reduction 1 hour >95% Rapid kinetics
Al-Cu Melting Al with Cu PCB degradation 4–8 hours ~90% Cost-effective for large-scale applications

Mechanistic Insights and Research Findings

  • Synergistic Effect : Combining Zn and Cu metals (without alloying) dramatically improves reaction outcomes. For example, Ishikawa et al. demonstrated that simultaneous use of Zn and Cu metals enhances cyclopropanation yields by ~40% compared to individual metals .
  • Galvanic Interaction : In acidic environments, Zn-Cu forms a galvanic cell, accelerating electron transfer. This property is critical in PCB reduction, where Zn-Cu outperforms Al-Cu due to lower activation energy .
  • Biological Antagonism : Though unrelated to synthetic applications, Zn-Cu antagonism in biological systems (e.g., intestinal absorption competition) underscores their redox interplay .

Biological Activity

The zinc-copper couple is a significant redox system that plays a crucial role in various biological processes and applications, particularly in enzymatic functions, cellular signaling, and therapeutic interventions. This article delves into the biological activity of the this compound, supported by data tables, case studies, and detailed research findings.

1. Overview of Zinc and Copper in Biological Systems

Zinc (Zn) and copper (Cu) are essential trace elements that are integral to numerous physiological processes. They are key components of various enzymes and proteins, influencing metabolic pathways, antioxidant defenses, and cellular signaling mechanisms.

Physiological Functions

  • Zinc :
    • Functions as a cofactor for over 300 enzymes.
    • Involved in DNA synthesis, cell division, and immune function.
    • Regulates cellular signaling pathways, including those related to apoptosis and proliferation .
  • Copper :
    • Essential for the activity of enzymes such as cytochrome c oxidase and superoxide dismutase.
    • Plays a role in iron metabolism and the formation of connective tissue.
    • Influences neuronal function and cardiovascular health .

Interrelationship Between Zinc and Copper

Zinc and copper levels are closely regulated in the body. Excessive zinc can inhibit copper absorption, leading to deficiency states, while copper toxicity can occur with high zinc intake. This balance is critical for maintaining optimal health .

2. Biological Activity of the this compound

The this compound exhibits significant biological activity through its redox properties, influencing various biochemical pathways.

Redox Reactions

The this compound can act as a reducing agent in biochemical reactions. In this system:

  • Zinc is oxidized (loses electrons), while copper is reduced (gains electrons).
  • This electron transfer is fundamental in synthetic organic chemistry for reducing carbonyl compounds and other functional groups .

Cellular Signaling

Zinc plays a pivotal role in cellular signaling through mechanisms such as:

  • Zinc Waves : Rapid increases in intracellular zinc levels that influence signaling cascades involved in cell survival and proliferation .
  • Copper's Role : Copper ions modulate various signaling pathways related to oxidative stress responses and inflammatory processes .

Case Study 1: Zinc-Copper Imbalance in Cardiovascular Diseases

A recent study investigated the relationship between serum zinc and copper levels with cardiovascular disease (CVD) risk factors. The findings indicated that:

  • Higher serum zinc levels were associated with improved metabolic functions.
  • An unfavorable zinc/copper ratio correlated with increased CVD risk markers such as elevated HbA1C levels .

Case Study 2: Therapeutic Applications in Wilson's Disease

In Wilson's disease therapy, where copper accumulation occurs due to genetic defects:

  • Zinc supplementation was used to reduce copper absorption from the gastrointestinal tract.
  • This approach demonstrated efficacy in managing copper levels while minimizing toxicity associated with excess copper .

4. Data Table: Summary of Biological Functions

ElementKey FunctionsImplications
ZincEnzyme cofactor, DNA synthesis, immune functionDeficiency linked to impaired immunity, growth retardation
CopperEnzyme activity (cytochrome c oxidase), iron metabolismExcess linked to neurodegenerative disorders

5. Research Findings

Recent research highlights the dual role of zinc and copper in health:

  • Zinc enhances osteoblast differentiation and bone mineralization while also regulating inflammation .
  • Copper deficiency can lead to anemia and cardiovascular problems due to its role in iron metabolism .

Q & A

Basic Research Questions

Q. How is a Zinc-Copper couple prepared for laboratory use in organic synthesis?

The this compound is typically prepared by immersing zinc strips or granules in a copper sulfate solution. details a method where zinc sheets are sequentially treated with dilute caustic soda, acid, and copper sulfate solution until a black copper deposit forms. The couple is then washed thoroughly to remove residual ions. For in situ preparation (e.g., in cyclopropanation reactions), mixing zinc dust with a cuprous halide (e.g., CuI) in an anhydrous solvent like THF is effective, eliminating the need for pre-formed reagents .

Q. What mechanistic role does the this compound play in cyclopropanation reactions?

In the Simmons-Smith reaction, the this compound reacts with diiodomethane (CH₂I₂) to generate a carbenoid intermediate. This species facilitates syn-addition to alkenes, forming cyclopropanes. The stereochemical outcome and reaction efficiency depend on the couple’s surface reactivity, which is enhanced by the copper coating on zinc. highlights that the carbenoid’s electrophilic nature allows it to target electron-rich double bonds, with yields improved by optimizing zinc activation (e.g., acid washing) and solvent choice .

Advanced Research Questions

Q. How does the reactivity of Zinc-Copper compare to Zinc-Silver couples in dihalomethane reactions?

Zinc-Silver couples exhibit higher reactivity toward diiodomethane, enabling faster cyclopropanation and reduced reaction times compared to Zinc-Copper. notes that Zinc-Silver requires smaller reagent excesses (≤2 equivalents) and achieves higher yields (e.g., 85–90% for siloxy-cyclopropanes). However, Zinc-Copper couples are preferred for substrates sensitive to over-reduction, as their milder reactivity minimizes side reactions. Reactivity differences stem from silver’s lower electronegativity, which accelerates carbene formation .

Q. What experimental variables influence deuterium-labeling efficiency using the this compound?

Key factors include:

  • Substrate structure : Secondary/tertiary halides (e.g., α,α-dichlorocyclobutanones) undergo faster reduction than primary halides .
  • Deuterium source : D₂O or deuterated solvents must be rigorously anhydrous to prevent proton contamination.
  • Temperature : Elevated temperatures (40–60°C) improve kinetics but may reduce isotopic purity due to side reactions.
  • Couple activation : Pre-treatment with HCl enhances surface reactivity, as shown in for dibromocyclopropane deuteration (>98% isotopic purity) .

Q. How can reaction conditions be optimized for Zinc-Copper-mediated reduction of polychlorinated biphenyls (PCBs)?

outlines a column-based system where Zinc-Copper couples (21.8% w/w in sand) achieve >99% PCB reduction. Optimization parameters include:

  • Particle size : Fine zinc powder (≤100 µm) maximizes surface area.
  • Copper loading : 1 meq Cu²⁺ per gram of zinc ensures uniform deposition.
  • Flow rate : 2–5 mL/min balances contact time with throughput.
  • pH control : Acidic conditions (pH 3–5) prevent passivation of the zinc surface .

Methodological and Data Analysis Questions

Q. How should researchers address yield discrepancies when using differently prepared Zinc-Copper couples?

Variability often arises from inconsistent copper deposition or residual oxides on zinc. To standardize:

  • Characterization : Use SEM-EDS to verify copper coverage (ideal: 50–70% surface area).
  • Pre-activation : Treat zinc with 10% HCl for 5 minutes, followed by rapid rinsing ().
  • Quality control : Test each batch via a benchmark reaction (e.g., cyclopropanation of styrene) and compare yields to literature values (e.g., 75–85% for 3-chloro-5,5-dimethylcyclohex-2-enone reduction, as in ) .

Q. What strategies mitigate polarization effects in electrochemical studies involving Zinc-Copper couples?

demonstrates that polarization reduces electromotive force (EMF) stability. Solutions include:

  • Short-circuit duration : Limit to ≤1 minute to prevent zinc passivation.
  • Additives : Introduce NH₄Cl or NH₄NO₃ to maintain ionic strength and minimize resistance.
  • Post-polarization recovery : Allow 10–15 minutes off-circuit for EMF stabilization. Zinc-Iron couples exhibit faster recovery (≤2 minutes), making them preferable for prolonged experiments .

Q. Key Data from Literature

Reaction TypeSubstrateYield/PurityKey ConditionSource
CyclopropanationStyrene82% (syn-addition)Zn-Cu/CH₂I₂, THF, 0°C → RT
DeuterationDibromocyclopropane>98% isotopic purityZn-Cu/D₂O, 50°C, 12 h
PCB ReductionAroclor 126099.9% degradationZn-Cu/sand column, pH 4, 2 mL/min
Chlorovinylketone Reduction3-Chloro-5,5-dimethylcyclohex-2-enone75% yieldZn-Cu, EtOH, reflux

Properties

IUPAC Name

copper;zinc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cu.Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPLCNGKSPOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu].[Zn]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CuZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50152720
Record name Copper, compound with zinc (1:1)
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Molecular Weight

128.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12019-27-1, 53801-63-1
Record name Copper, compd. with zinc (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Copper, compound with zinc (1:1)
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Record name Copper, compound with zinc (1:1)
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Record name Copper, compound with zinc (1:1)
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Synthesis routes and methods I

Procedure details

A zinc-copper couple was prepared following the precedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn-Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Zn Cu
Quantity
20.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A zinc-copper couple was prepared following the procedure of Bradley (J. Org. Chem. 31, 626 (1966)) by stirring 1.0 g of copper sulfate in 20 ml of water with 15.0 g of zinc dust for 2 hours. The couple was collected by filtration, washed with acetone and dried overnight under vacuum at 100° C. To a solution of 33.0 g (106 mmol) of 2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine in 12.5 ml (213 mmol) of acetic acid, 50 ml of methanol and 300 ml of tetrahydrofuran was added 20.5 g of Zn--Cu couple. The mixture was stirred overnight at 22°-23° C. When the reaction was complete (TLC analysis) the reaction mixture was filtered through celite and the filtrate was concentrated by evaporation at reduced pressure. The residue was triturated with hexane to separate a solid. The solid was collected by filtration to yield the desired product as 26.5 g (92%) of orange solid, m.p. 125°-127° C. IR and 1H NMR spectra were in agreement with the assigned structure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-benzylthio-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine
Quantity
33 g
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

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